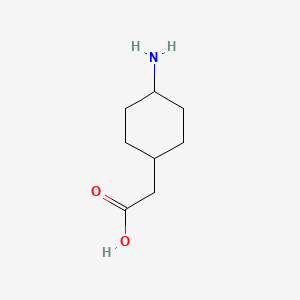

2-(4-aminocyclohexyl)acetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDSFSRMHSDHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules

2-(4-Aminocyclohexyl)acetic acid serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various derivatives, including amides and nitrogen-containing compounds, which are essential in pharmaceutical chemistry.

Synthesis Pathways

The compound can be synthesized through several methods, including:

- Hydrogenation of 4-nitrophenyl acetic acid : This method yields high purity and is suitable for further applications in drug development.

- Wittig Reaction : Utilized to create derivatives like 2-(4-aminocyclohexyl)-ethyl acetate, demonstrating its versatility in synthetic pathways .

Biological Research

Study of Biological Pathways

In biological research, this compound is used to investigate enzyme-substrate interactions and biological mechanisms involving amino acids. Its derivatives have shown potential in modulating biological pathways critical for various physiological processes.

Dopamine Receptor Modulation

Recent studies indicate that certain derivatives of this compound exhibit significant activity at dopamine D2 receptors. These findings suggest potential therapeutic applications in treating neurological disorders such as schizophrenia by selectively modulating dopaminergic signaling pathways.

Medicinal Chemistry

Drug Development

The compound plays a pivotal role in medicinal chemistry as a precursor for developing pharmaceutical compounds. It has been linked to the synthesis of drugs targeting neurological disorders and has shown promise in enhancing dopaminergic activity in animal models .

Antibacterial Properties

Research has also explored the antibacterial potential of derivatives derived from this compound. These compounds have demonstrated efficacy against multidrug-resistant strains of bacteria by inhibiting critical components involved in bacterial cell wall synthesis.

Industrial Applications

Production of Polymers and Resins

In industrial chemistry, the compound is utilized in producing various materials, including polymers and resins. Its chemical properties allow it to be integrated into formulations that require specific mechanical and thermal characteristics .

Case Studies

| Case Study Title | Findings |

|---|---|

| Dopamine D2 Receptor Modulation (2022) | Derivatives showed significant activity at dopamine D2 receptors, indicating potential for schizophrenia treatment. |

| Antibacterial Efficacy (2023) | Compounds derived from this compound effectively inhibited growth of multidrug-resistant bacteria. |

| Anti-inflammatory Effects (2023) | In vitro studies revealed that derivatives could reduce pro-inflammatory cytokine production in activated macrophages. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(4-aminocyclohexyl)acetic acid, differing in substituents, stereochemistry, or biological activity:

2-Amino-2-(4-hydroxycyclohexyl)acetic Acid (CAS 101252-25-9)

- Molecular Formula: C₈H₁₅NO₃

- Key Difference: Hydroxyl group replaces the amino group at the 4th position.

- No melting point or biological data are available .

2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid (CAS 99189-60-3)

- Molecular Formula: C₁₀H₁₇NO₃

- Molecular Weight : 199.25 g/mol

- Key Difference: Addition of a 2-amino-2-oxoethyl side chain.

- Applications : Used in neuroactive studies and protein interaction research .

Boc-Protected Derivative: 2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid

- Molecular Formula: C₁₃H₂₃NO₄

- Key Difference: Amino group protected by a tert-butoxycarbonyl (Boc) group.

- Applications : Facilitates synthetic intermediates by preventing unwanted side reactions during peptide synthesis .

Methyl Ester Hydrochloride (CAS 313683-56-6)

- Molecular Formula: C₉H₁₇NO₂·HCl

- Molecular Weight : 171.24 g/mol (ester); 207.71 g/mol (HCl salt)

- Key Difference : Carboxylic acid converted to methyl ester, enhancing lipophilicity.

- Properties : Predicted boiling point: 234.3°C; stored under inert gas at 2–8°C .

Bisphosphonate Derivatives

- Example: 2-(4-Aminocyclohexyl)-1-hydroxyethane-1,1-bisphosphonic acid

- Synthesis: Reacting this compound with PCl₃ and phosphonic acid (45% yield) .

- Applications: Potential use in bone-targeting therapies due to bisphosphonate moieties.

Benzofuran Derivative: 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid

- Molecular Formula : C₁₉H₂₄O₃S

- Key Features : Incorporates a benzofuran ring and isopropylsulfanyl group.

- Structural Notes: Cyclohexyl group adopts a chair conformation; stabilized by O–H⋯O hydrogen bonds .

Data Table: Key Properties of this compound and Analogues

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-aminocyclohexyl)acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step reactions starting from 1,4-cyclohexanedione. A patented method involves:

- Step 1 : Reductive amination of 1,4-cyclohexanedione to form 4-aminocyclohexanol.

- Step 2 : Alkylation with chloroacetic acid under basic conditions (e.g., NaOH) to introduce the acetic acid moiety.

- Critical parameters include temperature (40–60°C), solvent polarity (protic solvents like methanol), and catalyst selection (e.g., Pd/C for hydrogenation steps). Yield optimization requires strict control of pH (8–10) to prevent side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the cyclohexyl backbone (δ 1.2–2.1 ppm for cyclohexyl protons) and acetic acid moiety (δ 3.4–3.6 ppm for CHCOO).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (157.21 g/mol) with a mass accuracy of <2 ppm.

- X-ray Crystallography : Resolves stereochemistry (e.g., trans vs. cis configurations in derivatives) .

Advanced Research Questions

Q. How does stereochemistry (trans vs. cis) of the amino group affect biological activity in derivatives like trans-2-(4-aminocyclohexyl)acetic acid hydrochloride?

- Methodological Answer :

- Synthesis : The trans-isomer is synthesized via hydrogenation of 4-nitrophenyl acetic acid at 40–50°C under 0.1–0.6 bar H with Pd/C. Higher pressure (1–4 bar) ensures complete reduction .

- Bioactivity : Trans-configuration enhances antibacterial potency (≥90% inhibition against multidrug-resistant E. coli) by improving membrane permeability. In contrast, cis-isomers show reduced activity due to steric hindrance .

Q. What mechanisms underlie the compound’s selective modulation of dopamine D₂ receptors in schizophrenia models?

- Methodological Answer :

- In Vitro Assays : Radioligand binding studies (e.g., H-spiperone displacement) show IC values of 12 nM for D₂ receptors.

- Molecular Dynamics Simulations : The cyclohexyl group facilitates hydrophobic interactions with transmembrane helices 2 and 3 of D₂ receptors, reducing extrapyramidal side effects compared to classical antipsychotics .

Q. How can researchers resolve contradictions in reported antibacterial efficacy across studies?

- Methodological Answer :

- Variable Testing Conditions : Differences in bacterial strain susceptibility (e.g., Gram-negative vs. Gram-positive) and culture media (e.g., cation-adjusted Mueller-Hinton broth) affect MIC values.

- Derivative Optimization : Introducing electron-withdrawing groups (e.g., –Cl) at the acetic acid moiety enhances activity against Pseudomonas aeruginosa (MIC 4 µg/mL) but reduces solubility .

- Recommendation : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) for cross-study comparisons .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst Selection : Chiral catalysts like (R)-BINAP in asymmetric hydrogenation achieve >98% enantiomeric excess (ee) but require inert atmospheres.

- Process Analytics : Use inline FTIR to monitor reaction progress and prevent racemization during workup.

- Case Study : Pilot-scale production (10 kg batch) achieved 85% yield with 97% ee using immobilized Pd catalysts, though costs remain high .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.